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molecular formula C20H21NO2 B8309066 1-Benzyl-3-(2-oxo-2-phenylethyl)-piperidin-4-one

1-Benzyl-3-(2-oxo-2-phenylethyl)-piperidin-4-one

Cat. No. B8309066
M. Wt: 307.4 g/mol
InChI Key: OAEABQHLSCMYQV-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

A solution of 1-benzyl-3-(2-oxo-2-phenylethyl)piperidin-4-one (4.0 g, 0.0129 mol) in conc. HCl (50 mL) was heated at reflux for 3 h. After consumption of the starting material as determined by TLC, the reaction mixture was cooled down to RT and made alkaline by the addition of NH4OH, then extracted with diethyl ether. The organics were dried over Na2SO4 and concentrated to afford 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (2.0 g, 66.66%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH:10]([CH2:15][C:16](=[O:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2[O:23][C:16]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[CH:15][C:10]=2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)CC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After consumption of the starting material
ADDITION
Type
ADDITION
Details
by the addition of NH4OH
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)OC(=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 66.66%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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